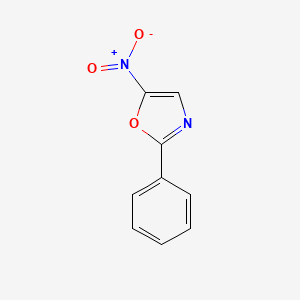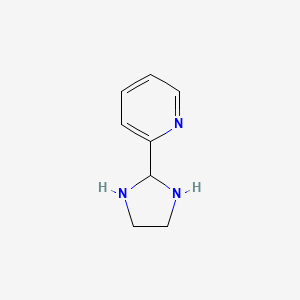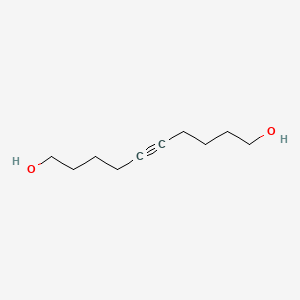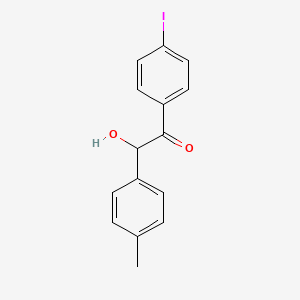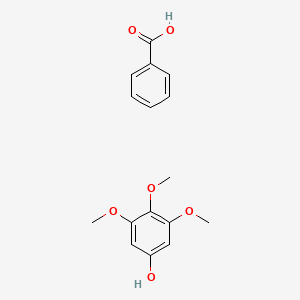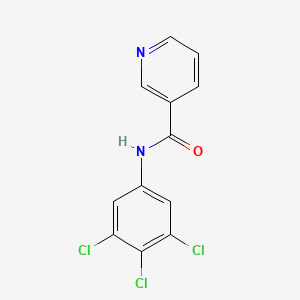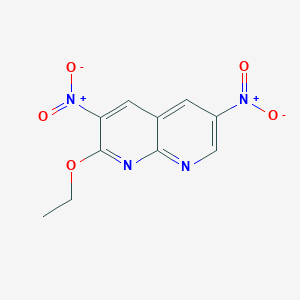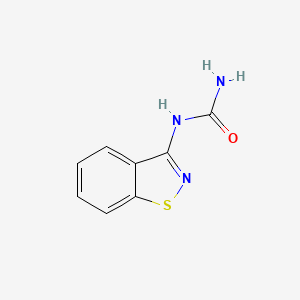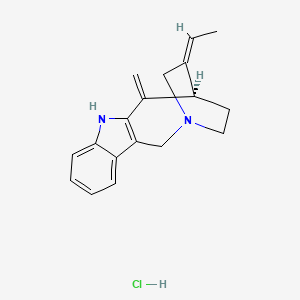
Gomezine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was first isolated from the Aspidosperma species and has been identified in several other species, including Tabernaemontana elegans . This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of Gomezine hydrochloride involves the alteration of the usual tryptamine side chain with the loss of C-1. This process is similar to the biosynthesis of other alkaloids like uleine . The structure of this compound was established through methods of chemical decomposition and nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .
Industrial Production Methods
the compound can be synthesized in the laboratory through the biosynthesis pathway involving tryptophan and subsequent chemical modifications .
Análisis De Reacciones Químicas
Types of Reactions
Gomezine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used in the study of alkaloid biosynthesis and chemical structure determination.
Mecanismo De Acción
The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Gomezine hydrochloride is similar to other alkaloids like uleine and vallesamine. it is unique due to its specific chemical structure and biosynthesis pathway . Other similar compounds include:
Uleine: Shares a similar biosynthesis pathway but has a different chemical structure.
Vallesamine: Related to this compound but differs in its carbon skeleton and chemical properties.
Propiedades
Número CAS |
101221-43-6 |
|---|---|
Fórmula molecular |
C18H21ClN2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1 |
Clave InChI |
UXXDBAKQBXSANY-VNLVXKONSA-N |
SMILES isomérico |
C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
SMILES canónico |
CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)

